Nilestriol

Description

Propriétés

IUPAC Name |

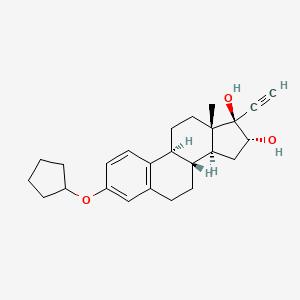

(8R,9S,13S,14S,16R,17R)-3-cyclopentyloxy-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-16,17-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32O3/c1-3-25(27)23(26)15-22-21-10-8-16-14-18(28-17-6-4-5-7-17)9-11-19(16)20(21)12-13-24(22,25)2/h1,9,11,14,17,20-23,26-27H,4-8,10,12-13,15H2,2H3/t20-,21-,22+,23-,24+,25+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHZJRGNDJLJLAW-RIQJQHKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CC(C2(C#C)O)O)CCC4=C3C=CC(=C4)OC5CCCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H]([C@]2(C#C)O)O)CCC4=C3C=CC(=C4)OC5CCCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601043308 | |

| Record name | Nylestriol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601043308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39791-20-3 | |

| Record name | Nilestriol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39791-20-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nylestriol [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039791203 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nylestriol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601043308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NYLESTRIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7JA3B3IALU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Nilestriol: A Technical Deep Dive into a Synthetic Estriol Derivative

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Nilestriol, a synthetic derivative of estriol, is a potent, long-acting estrogen that has been utilized in hormone replacement therapy for the management of menopausal symptoms and the prevention of postmenopausal osteoporosis. This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, mechanism of action, and pharmacological profile. Detailed summaries of quantitative data, experimental protocols, and signaling pathways are presented to serve as a valuable resource for researchers, scientists, and drug development professionals.

Introduction

This compound, also known as nylestriol or ethinylestriol cyclopentyl ether (EE3CPE), is a synthetic estrogen derived from estriol. Its chemical structure is characterized by the addition of an ethinyl group at the C17α position and a cyclopentyl ether at the C3 position of the estriol backbone. These modifications result in a compound with a prolonged half-life and increased potency compared to its parent compound, estriol. This guide will delve into the technical aspects of this compound, providing a detailed resource for the scientific community.

Chemical Properties and Synthesis

This compound is a white to off-white crystalline powder. Its chemical and physical properties are summarized in the table below.

| Property | Value |

| Chemical Formula | C25H32O3 |

| Molar Mass | 380.52 g/mol |

| CAS Number | 39791-20-3 |

| IUPAC Name | (8R,9S,13S,14S,16R,17R)-3-(Cyclopentyloxy)-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-16,17-diol |

Synthesis of this compound from Estriol:

The synthesis of this compound from estriol involves a two-step process:

-

Ethinylation of Estriol: Estriol is first reacted with a source of acetylene, such as lithium acetylide, in a suitable solvent. This reaction introduces the ethinyl group at the C17α position of the steroid nucleus.

-

Etherification of the 3-hydroxyl group: The resulting 17α-ethinylestriol is then reacted with cyclopentyl bromide in the presence of a base, such as potassium carbonate, to form the 3-cyclopentyl ether.

A detailed experimental protocol for a similar synthesis is outlined in the "Experimental Protocols" section.

Mechanism of Action

This compound exerts its biological effects by acting as an agonist for estrogen receptors (ERs), primarily ERα and ERβ.[1] The binding of this compound to these receptors initiates a cascade of molecular events that ultimately modulate the transcription of target genes.

Estrogen Receptor Signaling Pathway

The binding of this compound to ERα or ERβ induces a conformational change in the receptor, leading to its dimerization. The dimer then translocates to the nucleus and binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes. This binding recruits co-activator proteins and the basal transcription machinery, leading to the initiation of gene transcription. The downstream effects of this signaling pathway are tissue-specific and are responsible for the various physiological effects of estrogens.

Pharmacological Profile

Pharmacodynamics: Estrogen Receptor Binding Affinity

While specific quantitative binding affinity data for this compound is limited in publicly available literature, its activity as a potent estrogen suggests a high affinity for both ERα and ERβ. The relative binding affinities (RBA) of its parent compound, estriol, and the potent synthetic estrogen, ethinylestradiol, can provide an estimate of its expected receptor interaction.

| Compound | ERα RBA (%) | ERβ RBA (%) |

| Estradiol (E2) | 100 | 100 |

| Estriol (E3) | 14 | 21 |

| Ethinylestradiol (EE2) | 121 | 103 |

Data compiled from various sources. RBA is relative to Estradiol.

Pharmacokinetics

General Pharmacokinetic Parameters of Oral Estrogens:

| Parameter | Estradiol | Estriol |

| Oral Bioavailability | ~5% | Low |

| Half-life (t½) | 1-2 hours (oral) | 0.5-1 hour (oral) |

| Cmax | Variable | Variable |

| Tmax | Variable | Variable |

Note: These are general values and can vary significantly based on formulation and individual patient factors.

Metabolism:

Estrogens are primarily metabolized in the liver through hydroxylation and subsequent conjugation with sulfate and glucuronic acid. One of the identified metabolites of estriol is 16α-hydroxy-estrone.[2] The cyclopentyl ether moiety in this compound is expected to undergo hydrolysis to release the active metabolite, ethinylestriol.

Clinical Efficacy and Experimental Data

This compound has been investigated for its efficacy in treating menopausal symptoms and preventing postmenopausal osteoporosis.

Management of Menopausal Symptoms

A prospective clinical study evaluated the effect of this compound on menopausal symptoms using the Kupperman Index, a scoring system for 11 common menopausal symptoms.

Kupperman Index Scores in Postmenopausal Women Treated with this compound:

| Treatment Group | Baseline Score (Mean) | Score after 3 Months (Mean) |

| This compound 2 mg / 2 weeks | Not Reported | Significant Decrease (p < 0.05) |

| This compound 1 mg / 2 weeks | Not Reported | Significant Decrease (p < 0.05) |

| Placebo | Not Reported | No Significant Change |

Data from a prospective study on nylestriol replacement therapy.[3]

Prevention of Postmenopausal Osteoporosis

The effect of this compound on bone mineral density (BMD) and bone turnover markers has been assessed in postmenopausal women.

Effect of this compound on Bone Turnover Markers:

| Marker | This compound Treatment (Group A & B) | Placebo (Group C) |

| Serum Alkaline Phosphatase | Significant Decrease (p < 0.05) | No Significant Change |

| Urine Calcium/Creatinine Ratio | Significant Decrease (p < 0.05) | No Significant Change |

| Urine Hydroxyproline/Creatinine Ratio | Significant Decrease (p < 0.05) | No Significant Change |

Data from a prospective study on nylestriol replacement therapy.[3]

Effect of this compound on Bone Mineral Density:

| Site | This compound Treatment (Group A & B) | Placebo (Group C) |

| Distal Forearm Bone Mineral Content | Unchanged (p > 0.05) | Significant Decrease (p < 0.01) |

| Proximal Forearm Bone Mineral Content | Unchanged (p > 0.05) | Significant Decrease (p < 0.01) |

Data from a prospective study on nylestriol replacement therapy.

Experimental Protocols

In Vitro Estrogen Receptor Competitive Binding Assay

This protocol outlines a general procedure for determining the binding affinity of a test compound like this compound to estrogen receptors.

Methodology:

-

Preparation of Reagents:

-

Recombinant human ERα and ERβ are diluted in an appropriate assay buffer (e.g., Tris-HCl with DTT and glycerol).

-

A radiolabeled estrogen, typically [3H]17β-estradiol, is used as the tracer.

-

A series of dilutions of the test compound (this compound) and a non-labeled competitor (e.g., diethylstilbestrol for non-specific binding) are prepared.

-

-

Incubation: The ER preparation, radiolabeled estrogen, and varying concentrations of the test compound are incubated together to allow for competitive binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Several methods can be used to separate the receptor-bound radioligand from the unbound fraction, including gel filtration chromatography, dextran-coated charcoal adsorption, or hydroxylapatite precipitation.

-

Quantification: The amount of radioactivity in the bound fraction is measured using a liquid scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is then calculated using non-linear regression analysis.

Clinical Trial Protocol for Postmenopausal Osteoporosis

This section outlines a generalized protocol for a clinical trial investigating the effect of this compound on bone mineral density in postmenopausal women.

Methodology:

-

Patient Recruitment: Postmenopausal women meeting specific inclusion criteria (e.g., age, time since menopause, baseline BMD) and not meeting exclusion criteria (e.g., contraindications to estrogen therapy) are recruited for the study.

-

Baseline Assessment: At the beginning of the trial, baseline data are collected, including:

-

Bone Mineral Density (BMD) measurements of the lumbar spine and hip using dual-energy X-ray absorptiometry (DXA).

-

Serum and urine levels of bone turnover markers (e.g., alkaline phosphatase, N-telopeptide, C-telopeptide).

-

Assessment of menopausal symptoms using the Kupperman Index.

-

-

Randomization: Participants are randomly assigned to receive either this compound at a specified dose and frequency or a matching placebo. Both groups may also receive calcium and vitamin D supplementation.

-

Treatment and Follow-up: Participants are followed for a predetermined period (e.g., 1-3 years), with regular follow-up visits to monitor for adverse events and adherence to treatment.

-

Endpoint Assessment: At the end of the study, the baseline assessments (BMD, bone turnover markers) are repeated.

-

Statistical Analysis: The changes in BMD and bone turnover markers between the treatment and placebo groups are statistically analyzed to determine the efficacy of this compound.

Conclusion

This compound is a synthetic estrogen with a long-acting profile, making it a convenient option for hormone replacement therapy. Its mechanism of action through estrogen receptor agonism leads to the effective management of menopausal symptoms and the prevention of bone loss in postmenopausal women. This technical guide has provided a detailed overview of the available scientific information on this compound, highlighting the need for further research to fully elucidate its pharmacokinetic profile and comparative binding affinities. The provided experimental protocols and pathway diagrams offer a foundational resource for future investigations into this and similar synthetic estrogens.

References

An In-depth Technical Guide to the Pharmacokinetics and Metabolic Pathway of Nilestriol in Vivo

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nilestriol, a synthetic derivative of estriol, is a potent, long-acting estrogen utilized in hormone replacement therapy. Its efficacy and safety profile are intrinsically linked to its pharmacokinetic (PK) and metabolic fate within the body. This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and metabolic pathways of this compound. While specific quantitative PK data for this compound remains limited in publicly available literature, this guide synthesizes existing knowledge on its prodrug nature, its active metabolite ethinylestriol, and the general metabolic pathways of estrogens to construct a probable metabolic map. Detailed experimental protocols for the analysis of estrogens and their metabolites are also provided to facilitate further research in this area.

Introduction

This compound, chemically known as ethinylestriol cyclopentyl ether (EE3CPE), is recognized for its prolonged estrogenic effects, which are attributed to its slow metabolism in the body.[1] As a prodrug, this compound itself is inactive and requires metabolic conversion to its active form, ethinylestriol, to exert its therapeutic effects.[2] Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is paramount for optimizing dosing regimens, predicting potential drug-drug interactions, and ensuring patient safety. This guide aims to provide a detailed technical overview of the current understanding of this compound's journey through the body.

Pharmacokinetics of this compound

Absorption

This compound is administered orally.[3] Being a lipophilic compound, it is expected to be well-absorbed from the gastrointestinal tract.

Distribution

Following absorption, this compound is likely to be widely distributed throughout the body, a characteristic typical of steroid hormones. Information on its protein binding is not specified, but estrogens generally bind to sex hormone-binding globulin (SHBG) and albumin in the plasma.

Metabolism

The metabolic conversion of this compound to its active metabolite, ethinylestriol, is the cornerstone of its pharmacological activity. This process is presumed to occur primarily in the liver. The subsequent metabolism of ethinylestriol follows the established pathways for synthetic estrogens.

Excretion

The metabolites of this compound, primarily conjugates of ethinylestriol, are expected to be excreted through both renal and fecal routes. Estrogen metabolites are typically eliminated in urine and feces.[4]

Table 1: Postulated Pharmacokinetic Parameters of this compound and its Active Metabolite

| Parameter | This compound (Prodrug) | Ethinylestriol (Active Metabolite) | Reference |

| Half-life (t½) | Long (specific value not available) | - | |

| Route of Administration | Oral | - | |

| Primary Site of Metabolism | Liver | Liver | Inferred |

| Primary Route of Excretion | Renal and Fecal (as metabolites) | Renal and Fecal (as conjugates) |

Metabolic Pathway of this compound

The metabolic pathway of this compound involves two main stages: the conversion of the prodrug to its active form and the subsequent metabolism of the active metabolite.

Phase I Metabolism: Bioactivation and Hydroxylation

The initial and critical step in this compound's metabolism is the cleavage of the 3-cyclopentyl ether group to yield ethinylestriol. This is likely a dealkylation reaction catalyzed by cytochrome P450 (CYP) enzymes in the liver.

Following its formation, ethinylestriol undergoes further Phase I metabolism, primarily through hydroxylation reactions. The major sites of hydroxylation for estrogens are the 2- and 4-positions of the aromatic A-ring, catalyzed by various CYP isoforms.

-

2-Hydroxylation: Primarily mediated by CYP1A2 and CYP3A4 in the liver.

-

4-Hydroxylation: Primarily mediated by CYP1B1, which is expressed in extrahepatic tissues like the breast and uterus.

Phase II Metabolism: Conjugation

The hydroxylated metabolites of ethinylestriol, as well as ethinylestriol itself, undergo extensive Phase II conjugation reactions to increase their water solubility and facilitate their excretion. The primary conjugation pathways for estrogens are glucuronidation and sulfation.

-

Glucuronidation: Catalyzed by UDP-glucuronosyltransferases (UGTs), this process involves the attachment of glucuronic acid to the hydroxyl groups of the estrogen metabolites.

-

Sulfation: Mediated by sulfotransferases (SULTs), this pathway involves the addition of a sulfonate group.

The resulting glucuronide and sulfate conjugates are then eliminated from the body.

Diagram 1: Postulated Metabolic Pathway of this compound

Caption: Postulated metabolic pathway of this compound.

Experimental Protocols

The study of this compound's pharmacokinetics and metabolism requires robust analytical methodologies for the quantification of the parent drug and its metabolites in biological matrices.

Sample Collection and Preparation

-

Blood Sampling: Serial blood samples should be collected from subjects at predetermined time points following this compound administration. Plasma or serum is separated by centrifugation and stored at -80°C until analysis.

-

Urine and Feces Collection: Complete urine and feces collections are necessary to determine the excretion profile. Samples should be homogenized and stored at -80°C.

-

Sample Extraction: Due to the complexity of biological matrices, a sample preparation step is crucial. This typically involves:

-

Liquid-Liquid Extraction (LLE): Using organic solvents like methyl tert-butyl ether (MTBE) or diethyl ether to extract the analytes from the aqueous matrix.

-

Solid-Phase Extraction (SPE): Utilizing cartridges with a solid adsorbent to selectively retain and then elute the analytes.

-

Analytical Techniques

The quantification of estrogens and their metabolites is challenging due to their low concentrations and structural similarities. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the gold standard for this purpose.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column is commonly used to separate this compound and its metabolites based on their polarity.

-

Mass Spectrometry (MS):

-

Tandem Mass Spectrometry (MS/MS): Provides high selectivity and sensitivity for quantification using techniques like multiple reaction monitoring (MRM).

-

High-Resolution Mass Spectrometry (HRMS): Enables accurate mass measurements for the identification of unknown metabolites.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS): An alternative technique that often requires derivatization of the analytes to increase their volatility.

Diagram 2: Experimental Workflow for Pharmacokinetic Analysis

Caption: General experimental workflow for pharmacokinetic studies.

Conclusion

This compound is a long-acting synthetic estrogen that functions as a prodrug, being metabolized to the active compound ethinylestriol. While specific quantitative pharmacokinetic data for this compound is scarce, its metabolic pathway can be inferred from the well-established biotransformation of other estrogens, involving Phase I hydroxylation by CYP450 enzymes and Phase II conjugation. Further research employing sensitive and specific analytical techniques, such as LC-MS/MS, is necessary to fully elucidate the complete pharmacokinetic profile and metabolic fate of this compound in vivo. This will provide a more comprehensive understanding of its therapeutic window and potential for drug interactions, ultimately contributing to its safer and more effective clinical use.

References

Nilestriol's Regulatory Role in Gene Transcription via Estrogen Response Elements: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Nilestriol and its Mechanism of Action

This compound is a potent, synthetic derivative of estradiol, one of the primary endogenous estrogens. It is primarily utilized in hormone replacement therapy to alleviate symptoms associated with estrogen deficiency. The therapeutic effects of this compound are mediated through its interaction with the endocrine system, specifically by mimicking the action of natural estrogens.[1]

The canonical mechanism of action for this compound involves binding to intracellular estrogen receptors, ERα and ERβ. Upon ligand binding, the this compound-ER complex undergoes a conformational change, dimerizes, and translocates to the nucleus. Within the nucleus, this complex functions as a transcription factor, binding to specific DNA sequences known as estrogen response elements (EREs) located in the promoter regions of target genes. This binding event initiates the recruitment of co-activator or co-repressor proteins, leading to the modulation of gene transcription and subsequent protein synthesis, which in turn elicits a physiological response. A key advantage of this compound is its long half-life, which allows for less frequent dosing.

Quantitative Data on Estrogen Receptor Interaction and Transcriptional Activation

Precise quantitative data on the binding affinity and transcriptional potency of a compound are crucial for understanding its pharmacological profile. Due to the limited availability of specific quantitative data for this compound in published literature, this section presents representative data for the natural estrogen, 17β-estradiol (E2), and the weaker estrogen, estriol (E3), to exemplify the types of data required for a thorough characterization.

Table 1: Estrogen Receptor Binding Affinity

This table summarizes the equilibrium dissociation constant (Kd) and the half-maximal inhibitory concentration (IC50) for representative estrogens. Kd is a direct measure of binding affinity, with lower values indicating a stronger interaction. IC50 is determined through competitive binding assays and represents the concentration of a ligand required to displace 50% of a radiolabeled tracer.

| Compound | Receptor Subtype | Kd (nM) | IC50 (nM) | Relative Binding Affinity (RBA %) |

| This compound | ERα | Data not available | Data not available | Data not available |

| ERβ | Data not available | Data not available | Data not available | |

| 17β-Estradiol (E2) | ERα | ~0.1 | ~1.5 | 100 |

| ERβ | ~0.4 | ~1.8 | ~83 | |

| Estriol (E3) | ERα | Data not available | ~12.5 | 12 |

| ERβ | Data not available | ~15.4 | ~12 |

Table 2: ERE-Mediated Transcriptional Activation

This table presents the half-maximal effective concentration (EC50) values obtained from ERE-luciferase reporter gene assays. The EC50 represents the concentration of a compound that induces a response halfway between the baseline and maximum response, providing a measure of the compound's potency in activating gene transcription.

| Compound | Cell Line | Reporter Construct | EC50 (nM) |

| This compound | MCF-7 / T47D | ERE-Luciferase | Data not available |

| 17β-Estradiol (E2) | T47D | ERE-Luciferase | ~0.01 |

| Estriol (E3) | MCF-7 | ERE-Luciferase | ~0.1 |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of estrogenic compounds like this compound with the ER and their subsequent effects on gene transcription.

Estrogen Receptor Competitive Binding Assay

Objective: To determine the relative binding affinity (RBA) of this compound for ERα and ERβ by measuring its ability to compete with a radiolabeled ligand for receptor binding.

Materials:

-

Rat uterine cytosol (source of ERα and ERβ)

-

[³H]-17β-estradiol (radioligand)

-

Unlabeled 17β-estradiol (for standard curve)

-

This compound (test compound)

-

Assay Buffer (e.g., Tris-EDTA-DTT-Glycerol buffer)

-

Hydroxyapatite (HAP) slurry

-

Scintillation fluid and vials

-

Scintillation counter

Protocol:

-

Preparation of Uterine Cytosol: Prepare cytosol from the uteri of ovariectomized rats as a rich source of estrogen receptors.

-

Assay Setup: In microcentrifuge tubes, combine the uterine cytosol, a fixed concentration of [³H]-17β-estradiol (typically at or below the Kd), and varying concentrations of either unlabeled 17β-estradiol (for the standard curve) or this compound.

-

Incubation: Incubate the mixture at 4°C for 18-24 hours to reach equilibrium.

-

Separation of Bound and Free Ligand: Add HAP slurry to each tube to adsorb the receptor-ligand complexes. Centrifuge to pellet the HAP and discard the supernatant containing the unbound radioligand.

-

Quantification: Resuspend the HAP pellet in ethanol, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value for both the unlabeled 17β-estradiol and this compound. The RBA of this compound is calculated as: (IC50 of 17β-estradiol / IC50 of this compound) x 100.

ERE-Luciferase Reporter Gene Assay

Objective: To quantify the potency of this compound in activating ERE-mediated gene transcription.

Materials:

-

MCF-7 or T47D human breast cancer cell lines (ER-positive)

-

Cell culture medium (e.g., DMEM) with charcoal-stripped fetal bovine serum (CS-FBS)

-

ERE-luciferase reporter plasmid

-

Transfection reagent

-

This compound

-

17β-estradiol (positive control)

-

Luciferase assay reagent

-

Luminometer

Protocol:

-

Cell Culture and Transfection: Culture MCF-7 or T47D cells in medium containing CS-FBS to minimize background estrogenic activity. Transfect the cells with the ERE-luciferase reporter plasmid using a suitable transfection reagent.

-

Treatment: Following transfection, treat the cells with a range of concentrations of this compound or 17β-estradiol for 24 hours.

-

Cell Lysis: Lyse the cells to release the luciferase enzyme.

-

Luciferase Assay: Add the luciferase assay reagent to the cell lysate, which contains the substrate luciferin.

-

Measurement: Measure the luminescence produced using a luminometer. The amount of light is directly proportional to the level of luciferase expression and, therefore, the activation of ERE-mediated transcription.

-

Data Analysis: Plot the luciferase activity against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Chromatin Immunoprecipitation followed by Quantitative PCR (ChIP-qPCR)

Objective: To determine if this compound treatment leads to the recruitment of ERα to the promoter region of a specific estrogen-responsive gene (e.g., pS2/TFF1).

Materials:

-

MCF-7 cells

-

This compound

-

Formaldehyde (for cross-linking)

-

Glycine (to quench cross-linking)

-

Cell lysis and chromatin shearing reagents

-

Anti-ERα antibody

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

Proteinase K and RNase A

-

DNA purification kit

-

qPCR primers for the pS2/TFF1 promoter and a negative control region

-

qPCR master mix and instrument

Protocol:

-

Cell Treatment and Cross-linking: Treat MCF-7 cells with this compound or vehicle control. Cross-link protein-DNA complexes with formaldehyde and then quench the reaction with glycine.

-

Chromatin Preparation: Lyse the cells and shear the chromatin into fragments of 200-1000 bp using sonication or enzymatic digestion.

-

Immunoprecipitation: Incubate the sheared chromatin with an anti-ERα antibody overnight at 4°C. Add protein A/G magnetic beads to pull down the antibody-ERα-chromatin complexes.

-

Washing and Elution: Wash the beads to remove non-specific binding and then elute the immunoprecipitated complexes.

-

Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating and digest the proteins with proteinase K. Purify the DNA.

-

qPCR Analysis: Perform qPCR using primers specific for the ERE-containing region of the pS2/TFF1 promoter and a negative control region.

-

Data Analysis: Calculate the enrichment of the pS2/TFF1 promoter region in the this compound-treated samples compared to the vehicle control, normalized to the input DNA.

Visualization of Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

Caption: this compound's mechanism of action via the classical genomic pathway.

ERE-Luciferase Reporter Assay Workflow

Caption: Workflow for assessing this compound's transcriptional activity.

Logical Relationship in ChIP-qPCR

Caption: Logical flow of a ChIP-qPCR experiment to test this compound's effect.

Conclusion

This compound, as a synthetic estrogen, regulates gene transcription through its interaction with estrogen receptors and subsequent binding to EREs. While the precise quantitative parameters of this compound's interaction with ER subtypes and its potency in transcriptional activation require further investigation, the experimental protocols and analytical frameworks detailed in this guide provide a robust foundation for such studies. The application of these methods will enable a more comprehensive understanding of this compound's molecular pharmacology and facilitate the development of novel estrogen receptor modulators.

References

An In-depth Technical Guide to the Chemical Structure and Synthesis of Nilestriol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nilestriol, a synthetic estrogen, has been a subject of interest in medicinal chemistry due to its pharmacological properties. This technical guide provides a comprehensive overview of the chemical structure and a detailed account of the synthetic pathway for this compound. The synthesis is primarily achieved through the etherification of ethinylestriol. This document outlines the chemical properties, presents a plausible experimental protocol, and includes visualizations of the synthesis to aid in research and development.

Chemical Structure of this compound

This compound is a derivative of estriol, a naturally occurring estrogen.[1][2] Its chemical structure is characterized by a steroidal backbone with key functional modifications that enhance its estrogenic activity and pharmacokinetic profile.

IUPAC Name: (8R,9S,13S,14S,16R,17R)-3-(cyclopentyloxy)-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-16,17-diol[3][4]

Synonyms: Nylestriol, Ethinylestriol cyclopentyl ether (EE3CPE), 17α-Ethynylestriol 3-cyclopentyl ether[3]

The core of the molecule is a gonane skeleton, which is a tetracyclic hydrocarbon fundamental to all steroids. Key structural features include:

-

An aromatic A ring, characteristic of estrogens.

-

A cyclopentyl ether group at the C3 position of the A ring. This modification is crucial for its activity and metabolic stability.

-

An ethynyl group at the C17α position, which enhances oral bioavailability and potency compared to the parent compound.

-

Hydroxyl groups at the C16α and C17β positions.

The presence of the 3-cyclopentyl ether makes this compound a prodrug of ethinylestriol.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C25H32O3 | |

| Molecular Weight | 380.52 g/mol | |

| CAS Number | 39791-20-3 | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 168-170 °C | |

| Solubility | Soluble in organic solvents like acetone, chloroform, and ethanol. |

Synthesis of this compound

The synthesis of this compound is achieved through a Williamson ether synthesis, a well-established method for forming ethers. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In the context of this compound synthesis, the phenolic hydroxyl group of the starting material, ethinylestriol, is deprotonated to form a phenoxide ion, which then acts as a nucleophile to attack a cyclopentyl halide.

The overall synthetic transformation can be represented as:

Ethinylestriol + Cyclopentyl Halide → this compound

Synthesis Pathway

The logical flow of the this compound synthesis is depicted in the following diagram:

Caption: A flowchart illustrating the key stages in the synthesis of this compound.

Detailed Experimental Protocol

The following is a plausible experimental protocol for the synthesis of this compound based on the principles of the Williamson ether synthesis.

Materials:

-

Ethinylestriol

-

Cyclopentyl bromide

-

Potassium carbonate (K2CO3) or Sodium hydride (NaH)

-

Acetone or Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Methanol

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethinylestriol in a suitable anhydrous solvent such as acetone or DMF.

-

Deprotonation: Add a base to the solution. Anhydrous potassium carbonate is a common choice for this reaction. The mixture is stirred at room temperature for a period to allow for the formation of the potassium salt of ethinylestriol.

-

Nucleophilic Substitution: To the stirred suspension, add cyclopentyl bromide. The reaction mixture is then heated to reflux and maintained at this temperature for several hours to ensure the completion of the etherification reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then partitioned between dichloromethane and water. The organic layer is separated, washed sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is evaporated to yield the crude this compound. The crude product is then purified by recrystallization from a suitable solvent system, such as methanol/water, to afford pure this compound.

Quantitative Data

The following table summarizes hypothetical quantitative data for a typical synthesis of this compound. Actual results may vary depending on the specific reaction conditions and scale.

| Parameter | Value |

| Starting Material (Ethinylestriol) | 1.0 g (3.2 mmol) |

| Cyclopentyl Bromide | 0.71 g (4.8 mmol) |

| Potassium Carbonate | 0.88 g (6.4 mmol) |

| Solvent (Acetone) | 50 mL |

| Reaction Time | 12 hours |

| Reaction Temperature | Reflux (approx. 56 °C) |

| Yield of Crude Product | ~0.95 g |

| Yield of Pure Product | ~0.85 g (70%) |

| Purity (by HPLC) | >98% |

Characterization of this compound

The structure and purity of the synthesized this compound would be confirmed using various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are used to confirm the presence of the cyclopentyl group and the integrity of the steroidal backbone.

-

Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the hydroxyl groups, the aromatic ring, the ether linkage, and the ethynyl group.

-

Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of this compound, confirming the successful addition of the cyclopentyl group.

Signaling Pathway and Mechanism of Action

This compound, as an estrogen, exerts its biological effects by binding to estrogen receptors (ERs), which are located within cells. The following diagram illustrates the general signaling pathway of estrogens.

References

Nilestriol: A Technical Guide on its Effects on Bone Density and Osteoporosis Prevention

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nilestriol, a synthetic estrogen, has been investigated for its potential role in hormone replacement therapy (HRT), particularly for the management of postmenopausal symptoms and the prevention of osteoporosis.[1][2] This technical guide provides an in-depth overview of this compound's core effects on bone density and its potential as a therapeutic agent against osteoporosis. It synthesizes available data from preclinical and clinical studies, details experimental methodologies, and illustrates the key signaling pathways through which this compound is presumed to exert its effects on bone metabolism.

Chemical Properties and Mechanism of Action

This compound, also known as nylestriol, is the 3-cyclopentyl ether of ethinylestriol.[1] As a potent, long-acting synthetic estrogen, its mechanism of action is analogous to that of endogenous estrogens.[3] this compound binds to estrogen receptors (ERs), primarily ERα and ERβ, which are located in various tissues, including bone.[3] This binding forms a ligand-receptor complex that translocates to the cell nucleus. Within the nucleus, the complex binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, thereby modulating their transcription. This genomic signaling pathway is central to the physiological effects of estrogens on bone.

In bone, estrogen plays a critical role in maintaining skeletal homeostasis by inhibiting bone resorption and promoting bone formation. The decline in estrogen levels during menopause leads to an increase in bone turnover, with a disproportionate increase in resorption, resulting in bone loss and an elevated risk of osteoporosis. This compound, by mimicking the action of natural estrogens, helps to counteract these changes, thereby preserving bone density and reducing fracture risk.

Preclinical and Clinical Evidence of Efficacy

Preclinical Studies

Animal models have provided initial evidence for the positive effects of this compound on bone. A histomorphometric study in ovariectomized (OVX) rabbits, a common model for postmenopausal osteoporosis, demonstrated that this compound treatment can positively influence bone turnover.

Table 1: Summary of a Preclinical Study on this compound's Effect on Bone Turnover in Ovariectomized Rabbits

| Parameter | Treatment Group (OVX + this compound) | OVX Control Group | Normal Control Group | Key Findings |

| Bone Volume/Total Volume (BV/TV) | Increased | Decreased | Normal | This compound increased bone volume compared to the OVX control group. |

| Relative Osteoid Volume (OV/BV) | Increased | Not specified | Not specified | Suggests increased bone matrix production. |

| Osteoblastic Index (OBI) | Increased | Not specified | Not specified | Indicates a stimulation of osteoblast activity. |

| Bone Formation Rate at Tissue Level [BFR(T)] | Increased | Not specified | Not specified | Confirms an increase in the rate of new bone formation. |

Experimental Protocol: Histomorphometric Study in Ovariectomized Rabbits

-

Animal Model: Thirty 7-month-old female New Zealand white rabbits were used.

-

Experimental Groups:

-

Treatment group (n=10): Ovariectomized (OVX) and treated with this compound (2 mg, monthly).

-

OVX control group (n=10): OVX and treated with a vehicle.

-

Normal control group (n=10): Sham operation and treated with a vehicle.

-

-

Treatment Duration: 6 months.

-

Bone Labeling: All rabbits received tetracycline labeling before sacrifice to enable dynamic histomorphometry.

-

Analysis: Bone turnover was assessed by bone histomorphometry using the VIDAS system.

Clinical Studies

Clinical trials have investigated the efficacy of this compound, often in combination with a progestin, in postmenopausal women for the prevention of osteoporosis.

Table 2: Summary of a Clinical Trial on Compound this compound Tablet (CNT) for Postmenopausal Osteoporosis

| Parameter | CNT Treatment Group (this compound 0.5 mg/Levonorgestrel 0.15 mg per week) | Placebo Group | Key Findings |

| Bone Mineral Density (BMD) | |||

| Total Forearm (including radius + ulna at ultra distal, mid, and 1/3 areas) | Significant decrease in bone loss | Significant bone loss | CNT significantly prevented bone loss in the forearm compared to placebo (all P < 0.05). |

| Lumbar Spine (L1-L4) | Improved BMD tendency | Not specified | A trend towards improved BMD was observed. |

| Biochemical Variables | No significant differences | No significant differences | No significant changes in the observed biochemical parameters. |

| Adverse Effects | No side-effects on uterus or mammary glands observed. No uterine bleeding. | Not specified | CNT was found to be safe and well-tolerated. |

| Fractures | No vertebral fractures | Not specified | No new vertebral fractures were reported during the one-year treatment. |

Experimental Protocol: Clinical Trial of Compound this compound Tablet (CNT)

-

Study Design: A one-year, double-blind, placebo-controlled, randomized clinical trial.

-

Participants: 191 eligible women with postmenopausal osteoporosis.

-

Intervention:

-

Group A (n=119): Compound this compound Tablet (CNT) containing 0.5 mg of this compound and 0.15 mg of levonorgestrel, one tablet per week.

-

Group B (n=72): Placebo.

-

-

Primary Outcome: Bone mineral density (BMD) of the lumbar antero-posterior spine (L1-L4), lateral spine, total hip, and total forearm positions measured by dual-energy X-ray absorptiometry (DXA) at baseline and after one year.

-

Secondary Outcomes: Biochemical parameters, and effects on the uterus and breast.

Another prospective study evaluated the effects of this compound alone at two different dosages in postmenopausal women.

Table 3: Summary of a Prospective Study on this compound Replacement Therapy in Postmenopausal Women

| Parameter | Group A (this compound 2 mg/2 weeks) | Group B (this compound 1 mg/2 weeks) | Placebo Group | Key Findings |

| Bone Mineral Content | ||||

| Distal and Proximal Forearm | Remained unchanged (P > 0.05) | Remained unchanged (P > 0.05) | Decreased significantly (P < 0.01) | This compound prevented the decrease in forearm bone mineral content seen in the placebo group. |

| Bone Turnover Markers | ||||

| Serum Alkaline Phosphatase | Significant lessening (P < 0.05) | Significant lessening (P < 0.05) | No significant change | This compound significantly reduced this marker of bone formation. |

| Urine Calcium/Creatinine Ratio | Significant lessening (P < 0.05) | Significant lessening (P < 0.05) | No significant change | Indicates a reduction in bone resorption. |

| Urine Hydroxyproline/Creatinine Ratio | Significant lessening (P < 0.05) | Significant lessening (P < 0.05) | No significant change | Another indicator of reduced bone resorption. |

| Lipid Profile | ||||

| High-Density-Lipoprotein Cholesterol (HDL-C) | Increased (P < 0.05) | Increased (P < 0.05) | No significant change | Favorable effect on lipid profile. |

| Low-Density-Lipoprotein Cholesterol (LDL-C) | Decreased (P < 0.05) | Decreased (P < 0.05) | No significant change | Favorable effect on lipid profile. |

| Adverse Effects | No carcinoma or atypical endometrial hyperplasia. No breast cancer found. | No carcinoma or atypical endometrial hyperplasia. No breast cancer found. | Not applicable | This compound was deemed a convenient and acceptable drug. |

Experimental Protocol: Prospective Study of this compound Replacement Therapy

-

Study Design: A prospective, randomized, placebo-controlled study.

-

Participants: 283 postmenopausal women (menopausal year ranged from 1-26 years).

-

Intervention:

-

Group A (n=136): this compound 2 mg every 2 weeks.

-

Group B (n=97): this compound 1 mg every 2 weeks.

-

Group C (n=50): Placebo every 2 weeks.

-

-

Duration: January 1989 to July 1992.

-

Primary Outcomes: Bone mineral content of the distal and proximal forearm.

-

Secondary Outcomes: Serum alkaline phosphatase, ratios of urine calcium to creatinine and hydroxyproline to creatinine, lipid profile (HDL-C, LDL-C), Kupperman index score, and safety assessments (endometrial histology and breast examination).

Signaling Pathways in Bone

The beneficial effects of this compound on bone are mediated through its interaction with estrogen receptors on bone cells, primarily osteoblasts (bone-forming cells) and osteoclasts (bone-resorbing cells). The key signaling pathways involved are the RANKL/OPG and Wnt/β-catenin pathways.

Regulation of Osteoclast Activity via the RANKL/OPG Pathway

Estrogens are known to suppress bone resorption by modulating the RANKL/OPG signaling axis. It is presumed that this compound acts similarly.

Promotion of Osteoblast Function via the Wnt/β-catenin Pathway

Estrogen signaling has been shown to interact with the Wnt/β-catenin pathway, which is crucial for osteoblast differentiation and bone formation. This compound is expected to share this mechanism.

Experimental Workflow for Clinical Trials

The following diagram illustrates a generalized workflow for a clinical trial evaluating the effect of this compound on bone density.

Conclusion

The available evidence from both preclinical and clinical studies suggests that this compound is effective in preventing bone loss in postmenopausal women. Its mechanism of action, presumed to be through the modulation of the RANKL/OPG and Wnt/β-catenin signaling pathways, is consistent with the known effects of estrogens on bone. Clinical studies have demonstrated its ability to preserve bone mineral density, particularly in the forearm, and to reduce bone turnover markers. Furthermore, it has shown a favorable safety profile in the studies conducted. While more extensive, long-term clinical trial data would be beneficial to fully elucidate its efficacy in reducing fracture risk at all skeletal sites, this compound represents a viable therapeutic option for the prevention of postmenopausal osteoporosis.

References

- 1. RNA Profiling Reveals a Common Mechanism of Histone Gene Downregulation and Complementary Effects for Radioprotectants in Response to Ionizing Radiation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. List of Excluded Studies - Menopausal Symptoms: Comparative Effectiveness of Therapies - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. pure.psu.edu [pure.psu.edu]

An In-depth Technical Guide to the Long-Acting Properties of Nilestriol and its Pharmacokinetic Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Nilestriol

This compound (also known as nylestriol) is a synthetic estrogenic compound.[1] Structurally, it is the 3-cyclopentyl ether of ethinylestriol.[1] This modification makes this compound a prodrug of ethinylestriol, meaning it is metabolized in the body to release the active estrogenic compound. This slow metabolic conversion is a primary contributor to its long-acting profile. This compound is primarily used in hormone replacement therapy to alleviate symptoms associated with menopause.

Mechanism of Action: Estrogen Receptor Signaling

Like other estrogens, this compound exerts its physiological effects by binding to estrogen receptors (ERs), which are located in various tissues, including the reproductive organs, bone, and brain. Upon binding, the this compound-ER complex translocates to the cell nucleus. In the nucleus, this complex binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, thereby initiating or inhibiting gene transcription. This modulation of gene expression leads to the various physiological effects of estrogen, such as the maintenance of bone density and the regulation of the menstrual cycle.

Signaling Pathway of this compound

The binding of this compound to the estrogen receptor initiates a cascade of molecular events. The following diagram illustrates the generalized signaling pathway for estrogenic compounds like this compound.

Long-Acting Properties and Half-Life of this compound

The prolonged action of this compound is a key therapeutic advantage, which is attributed to its chemical structure that results in slower metabolic degradation. However, specific, publicly available clinical data quantifying the terminal half-life of this compound in humans is scarce. To understand the principles behind its long-acting nature, it is useful to examine the pharmacokinetic parameters of similar estrogenic compounds.

Pharmacokinetic Data of Related Estrogens

The following table summarizes the half-life of other relevant estrogens to provide a comparative context.

| Estrogen Compound | Route of Administration | Elimination Half-Life | Reference(s) |

| Estradiol | Oral | 13–20 hours | |

| Estradiol | Intravenous | 0.5–2 hours | |

| Estradiol Valerate (prodrug of Estradiol) | Intramuscular | 4–5 days | |

| Estradiol Cypionate (prodrug of Estradiol) | Intramuscular | 8–10 days | |

| Transdermal Estradiol | Patch | 2.7 hours (after patch removal) |

Experimental Protocols for Determining Estrogen Half-Life

The determination of a drug's half-life is a critical component of pharmacokinetic studies. The following outlines a general experimental protocol for such a study, applicable to estrogenic compounds like this compound.

Study Design

A typical pharmacokinetic study to determine the half-life of an orally administered estrogen would involve a single-dose, open-label study in a cohort of healthy volunteers, often postmenopausal women for estrogen replacement therapies.

Dosing and Sample Collection

-

Informed Consent and Screening: All participants provide informed consent, and their health is assessed to meet inclusion criteria.

-

Baseline Sampling: A blood sample is collected before drug administration to determine baseline endogenous hormone levels.

-

Drug Administration: A single oral dose of the estrogenic compound is administered.

-

Serial Blood Sampling: Blood samples are collected at predefined time points post-administration (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24, 48, 72, and 96 hours). The sampling schedule is designed to capture the absorption, distribution, metabolism, and elimination phases of the drug.

-

Sample Processing: Plasma is separated from the blood samples by centrifugation and stored at -80°C until analysis.

Bioanalytical Method

The concentration of the estrogenic compound in plasma samples is quantified using a validated bioanalytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and specificity.

Workflow for Pharmacokinetic Analysis

The following diagram illustrates the typical workflow for a clinical pharmacokinetic study to determine the half-life of an estrogen.

Pharmacokinetic Data Analysis

The plasma concentration-time data are analyzed using non-compartmental or compartmental pharmacokinetic models. The elimination half-life (t½) is calculated from the terminal elimination rate constant (λz) using the following equation:

t½ = ln(2) / λz

The terminal elimination rate constant (λz) is determined from the slope of the terminal log-linear portion of the plasma concentration-time curve.

Conclusion

This compound's long-acting properties, conferred by its chemical structure as a prodrug of ethinylestriol, offer a significant advantage in hormone replacement therapy. While specific quantitative data on its half-life in humans is not widely available in the public domain, the principles of estrogen pharmacokinetics and established experimental protocols provide a clear framework for its investigation. The mechanism of action through estrogen receptor signaling is well-understood, involving the modulation of gene transcription to elicit a range of physiological responses. Further research, potentially through access to proprietary clinical trial data or targeted studies, is necessary to definitively quantify the pharmacokinetic profile of this compound and fully characterize its unique downstream signaling targets. This will enable a more complete understanding of its therapeutic efficacy and safety profile for drug development professionals and researchers.

References

Nilestriol's Impact on Lipid Metabolism and Cardiovascular Health: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Nilestriol

This compound is a potent, long-acting synthetic estrogen, chemically known as ethinylestriol cyclopentyl ether (EE3CPE).[1] As a derivative of estriol, it is designed for a prolonged half-life, allowing for less frequent administration.[2] Marketed in China, its primary applications are in hormone replacement therapy (HRT) for managing menopausal symptoms.[1] Like other estrogens, this compound is expected to exert significant effects on various physiological processes, including lipid metabolism and cardiovascular function, primarily through its interaction with estrogen receptors.[2][3]

Mechanism of Action in Lipid Metabolism

This compound functions as an agonist of the nuclear estrogen receptors, ERα and ERβ. The binding of this compound to these receptors initiates a cascade of molecular events that modulate gene expression in target tissues, most notably the liver, which is central to lipid homeostasis.

The key mechanisms by which estrogens are understood to influence lipid metabolism include:

-

Hepatic Lipoprotein Synthesis and Catabolism: Estrogens, particularly when administered orally, have a significant first-pass effect on the liver. This leads to changes in the synthesis of various apolipoproteins, enzymes, and receptors involved in lipid transport.

-

LDL Cholesterol Reduction: Estrogens are known to increase the expression of LDL receptors in the liver, which enhances the clearance of LDL cholesterol from the circulation.

-

HDL Cholesterol Modulation: The effect on HDL cholesterol can be complex. Oral estrogens can increase the production of apolipoprotein A-I, the primary protein component of HDL, leading to higher HDL levels.

-

Triglyceride Levels: Oral estrogens can also stimulate the hepatic synthesis of triglycerides, potentially leading to an increase in VLDL (Very Low-Density Lipoprotein) production and higher circulating triglyceride levels.

These anticipated effects position this compound as a modulator of the lipid profile, which has direct implications for cardiovascular health.

Quantitative Data on Lipid Profile Changes

While specific data for this compound is unavailable, the following table summarizes the results from a 48-month clinical study on the effects of oral estriol (E₃), a related estrogen, on the serum lipid profiles of early menopausal women. This data is presented to provide a quantitative example of the potential effects of an oral estrogen therapy.

Table 1: Long-Term Effects of Oral Estriol (E₃) on Serum Lipid Profile

| Lipid Parameter | Treatment Group (Oral E₃ + MPA) | Control Group |

| Total Cholesterol | -4.3 ± 2.1% | +5.4 ± 3.4% |

| HDL Cholesterol | +3.8 ± 3.3% | -3.6 ± 3.0% |

| LDL Cholesterol | -5.2 ± 3.6% | +11.8 ± 6.3% |

| Triglycerides | -6.7 ± 4.9% | +6.1 ± 6.4% |

| Data are presented as mean ± SE percentage change from baseline after 48 months. A significant change from baseline is denoted by an asterisk ().* |

Experimental Protocols

The following is a detailed methodology from the cited clinical study on oral estriol, serving as a representative experimental protocol.

Title: Comparison of the long-term effects of oral estriol with the effects of conjugated estrogen on serum lipid profile in early menopausal women.

Study Design: A 48-month, randomized, controlled clinical trial.

Participant Population: 67 healthy, early menopausal women.

Treatment Arms:

-

Estriol Group (n=21): 2.0 mg of oral estriol (E₃) plus 2.5 mg of medroxyprogesterone acetate daily.

-

Conjugated Estrogen Group (n=19): 0.625 mg of conjugated estrogen plus 2.5 mg of medroxyprogesterone acetate daily.

-

Control Group (n=27): 1.0 µg of 1α-hydroxyvitamin D₃ daily or 1.8 g of calcium lactate daily.

Data Collection and Analysis:

-

Serum levels of total cholesterol, HDL cholesterol, LDL cholesterol, and triglycerides were evaluated at baseline and every 6 months for 48 months.

-

Statistical analysis was performed to determine the mean percentage change from baseline for each lipid parameter in each group.

Signaling Pathways and Experimental Workflows

Signaling Pathway

The diagram below illustrates the general genomic signaling pathway of estrogen in a hepatocyte, leading to the modulation of lipid metabolism. This compound is expected to follow this pathway.

Experimental Workflow

The following diagram outlines the workflow of the clinical trial investigating the long-term effects of oral estriol on serum lipids.

Implications for Cardiovascular Health

The expected effects of this compound on lipid metabolism—primarily the reduction of LDL cholesterol—suggest a potential benefit for cardiovascular health. Elevated LDL cholesterol is a well-established risk factor for the development of atherosclerosis, a primary driver of cardiovascular disease. By promoting LDL clearance, this compound may help to mitigate this risk.

However, the potential for oral estrogens to increase triglyceride levels is a critical consideration. Hypertriglyceridemia is also an independent risk factor for cardiovascular disease. Therefore, the overall cardiovascular impact of this compound would depend on the net effect on the lipid profile and other direct vascular effects. The cardiovascular effects of hormone replacement therapies are complex and can be influenced by the timing of initiation relative to menopause and the presence of pre-existing cardiovascular conditions.

Conclusion and Future Directions

This compound, as a potent synthetic estrogen, is mechanistically poised to modulate lipid metabolism in a manner that could be beneficial for cardiovascular health, particularly through the reduction of LDL cholesterol. However, the absence of specific clinical data for this compound necessitates a cautious interpretation of its precise effects. The provided data on oral estriol offers a valuable, albeit indirect, insight into the potential long-term impacts of such a therapy.

Future research should focus on conducting robust preclinical and clinical trials specifically on this compound to:

-

Quantify its dose-dependent effects on the full lipid panel (Total Cholesterol, LDL-C, HDL-C, and Triglycerides).

-

Evaluate its impact on cardiovascular endpoints, such as the progression of atherosclerosis and the incidence of major adverse cardiovascular events.

-

Elucidate any unique aspects of its interaction with estrogen receptors compared to other synthetic and natural estrogens.

Such studies are essential to fully characterize the therapeutic profile of this compound and to guide its clinical use for the long-term health of postmenopausal women.

References

The Discovery and Developmental History of Nilestriol: A Technical Overview

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

Nilestriol, a synthetic estrogen, has carved a niche in hormone replacement therapy, particularly in China where it is currently marketed. This technical guide provides a comprehensive overview of the discovery and developmental history of this compound, from its initial synthesis to its clinical evaluation. The document details its mechanism of action as a long-acting prodrug of ethinylestriol, its pharmacokinetic profile, and its therapeutic efficacy in managing postmenopausal symptoms and osteoporosis. Special emphasis is placed on quantitative data from preclinical and clinical studies, presented in structured tables for clarity. Furthermore, this guide outlines the experimental protocols employed in key studies and visualizes critical pathways and workflows using Graphviz diagrams to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Introduction

This compound, also known as nylestriol and developed under the code LY-49825, is a synthetic estrogen that was patented in 1971.[1] It is chemically designated as the 3-cyclopentyl ether of ethinylestriol (ethinylestriol cyclopentyl ether, EE3CPE).[1] Functioning as a prodrug, this compound is metabolized in the body to its active form, ethinylestriol, which then exerts its estrogenic effects.[1] This conversion allows for a slower metabolism and a prolonged duration of action, positioning this compound as a long-acting estrogen derivative of estriol.[1][2]

Initially investigated for the treatment of postmenopausal osteoporosis in combination with levonorgestrel, this formulation was not brought to market. However, this compound found its application in hormone replacement therapy (HRT) for the management of various estrogen-deficiency conditions and is currently marketed in China under the brand name Wei Ni An. This guide delves into the scientific journey of this compound, offering a technical perspective on its development.

Discovery and Synthesis

The development of this compound emerged from the broader research efforts in the mid-20th century to create synthetic estrogens with improved oral bioavailability and prolonged activity compared to natural estrogens. The key structural modification in this compound is the addition of a cyclopentyl ether group at the C3 position of ethinylestriol. This modification enhances its lipophilicity, leading to its characteristic long-acting properties.

A general conceptual workflow for the synthesis of this compound can be illustrated as follows:

Figure 1: Conceptual workflow for the synthesis of this compound.

Mechanism of Action

This compound exerts its biological effects by mimicking the action of endogenous estrogens. As a prodrug, it is first metabolized to ethinylestriol. Ethinylestriol then binds to and activates estrogen receptors (ERs), which are nuclear hormone receptors found in various tissues, including the reproductive organs, bone, and cardiovascular system.

The binding of ethinylestriol to the ER triggers a conformational change in the receptor, leading to its dimerization and translocation to the cell nucleus. Inside the nucleus, the ligand-receptor complex binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes. This binding initiates the transcription of these genes, leading to the synthesis of messenger RNA (mRNA) and subsequently proteins that mediate the physiological effects of estrogen. These effects include the alleviation of menopausal symptoms, maintenance of bone density, and regulation of lipid metabolism.

Figure 2: Signaling pathway of this compound.

Estrogen Receptor Binding Affinity

The therapeutic efficacy of this compound is dependent on the binding affinity of its active metabolite, ethinylestriol, to the estrogen receptor. While specific binding affinity data for this compound is not available, studies on radioiodinated derivatives of ethinylestriol have demonstrated a nanomolar binding affinity to the estrogen receptor. For instance, [131I]EITE, a PEGylated ethinylestriol derivative, exhibited a receptor-binding affinity (Kd) of 36.47 ± 6.82 nM in ER-positive MCF-7 cells.

Pharmacokinetics and Metabolism

This compound's chemical structure, specifically the 3-cyclopentyl ether group, confers upon it a long half-life, which allows for less frequent dosing. This prolonged action is attributed to its slower metabolism compared to natural estrogens.

Preclinical Pharmacokinetics

Detailed preclinical pharmacokinetic studies specifically on this compound (LY-49825) in animal models were not found in the available literature. However, studies on other estrogens, such as oestriol in dogs, have been conducted to understand their pharmacokinetic profiles, including parameters like Cmax, Tmax, and AUC. For example, after repeated oral administration of oestriol to dogs, the peak plasma concentration (Cmax) was reached within 1 hour, and no accumulation was observed over a 7-day treatment period.

Analytical Methods for Quantification

The quantification of ethinylestriol, the active metabolite of this compound, in biological fluids is crucial for pharmacokinetic studies. Several high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been developed and validated for the determination of ethinylestradiol in human plasma. These methods offer high sensitivity and specificity, with lower limits of quantification (LLOQ) in the picogram per milliliter (pg/mL) range.

Table 1: Analytical Methods for Ethinylestriol Quantification in Human Plasma

| Method | LLOQ | Linearity Range | Sample Preparation | Reference |

| HPLC-APPI-MS/MS | 5 pg/mL | 5-500 pg/mL | Liquid-liquid extraction followed by online solid-phase extraction | |

| UPLC-MS/MS | 5 pg/mL | 5–500 pg/mL | Protein precipitation followed by liquid-liquid extraction | |

| LC-MS/MS | 5 pg/mL | 5.000 – 308.560 pg/mL | Solid-phase extraction followed by liquid-liquid extraction | |

| UPLC-MS/MS | 1 pg/mL | 1-200 pg/mL | Solid-phase extraction and derivatization | |

| LC-MS/MS | 5 pg/mL | 5–200 pg/mL | Solid-phase extraction and derivatization |

Preclinical and Clinical Development

This compound has been evaluated in both preclinical and clinical settings for its efficacy and safety in treating conditions associated with postmenopausal estrogen deficiency.

Preclinical Studies

Preclinical studies in animal models have been instrumental in characterizing the pharmacological effects of this compound. For instance, studies in retinoic acid-induced osteoporotic rats demonstrated that a combination of nylestriol and levonorgestrel prevented bone loss, decreased bone turnover rate, and increased the maximal loading of bone without significant side effects.

Clinical Trials

Clinical trials, primarily conducted in China, have investigated the efficacy and safety of this compound for the treatment of postmenopausal symptoms and osteoporosis.

A three-year prospective, randomized, placebo-controlled study involving 283 postmenopausal women evaluated the effects of two different doses of nylestriol (1 mg or 2 mg every two weeks). The study assessed changes in lipid profiles, bone mineral density, and menopausal symptoms (Kupperman index).

Another one-year, randomized, placebo-controlled clinical trial in 191 women with postmenopausal osteoporosis evaluated the effect of a compound nylestriol tablet (containing 0.5 mg of nylestriol and 0.15 mg of levonorgestrel) administered weekly on bone mineral density (BMD).

Experimental Protocol for a Prospective Study on Nylestriol Replacement Therapy

-

Study Design: Three-year prospective, randomized, controlled trial.

-

Participants: 283 postmenopausal women.

-

Intervention Groups:

-

Group A (n=136): Nylestriol 2 mg every 2 weeks.

-

Group B (n=97): Nylestriol 1 mg every 2 weeks.

-

Group C (n=50): Placebo every 2 weeks.

-

-

Outcome Measures:

-

Lipid Profile: Total cholesterol (TC), triglycerides (TG), low-density lipoprotein cholesterol (LDL-C), and high-density lipoprotein cholesterol (HDL-C) measured at baseline and after 3 months.

-

Bone Turnover Markers: Serum alkaline phosphatase (ALP), and urinary calcium/creatinine (Ca/Cr) and hydroxyproline/creatinine (Hpr/Cr) ratios measured at baseline and after 3 months.

-

Bone Mineral Content: Forearm bone mineral content measured at baseline and throughout the study.

-

Menopausal Symptoms: Kupperman index scores assessed at baseline, 3 months, and 12 months.

-

Endometrial Safety: Histological diagnosis from curettage performed as needed.

-

-

Statistical Analysis: P-values were used to determine the statistical significance of changes from baseline and differences between groups.

Table 2: Summary of Efficacy Data from a 3-Year Prospective Study of Nylestriol in Postmenopausal Women

| Parameter | Group A (2 mg/2 wk) & Group B (1 mg/2 wk) | Group C (Placebo) |

| Lipid Profile (after 3 months) | ||

| LDL-C | Decreased (P < 0.05) | No significant change |

| HDL-C | Increased (P < 0.05) | No significant change |

| TC & TG | No significant change | No significant change |

| Bone Turnover Markers (after 3 months) | ||

| Serum ALP, Urine Ca/Cr, Urine Hpr/Cr | Decreased (P < 0.05) | No significant change |

| Forearm Bone Mineral Content | Restrained loss (P > 0.05) | Marked decrease (P < 0.01) |

| Kupperman Index Score | ||

| After 3 months | ~50% decrease | Not reported |

| After 12 months | ~80% decrease | Not reported |

Table 3: Summary of Efficacy Data from a 1-Year Study of Compound Nylestriol Tablet (CNT) in Postmenopausal Osteoporosis

| Parameter | CNT Group (0.5 mg Nylestriol/0.15 mg Levonorgestrel per week) | Placebo Group |

| Forearm Bone Mineral Density (BMD) | Significant decrease in bone loss compared to placebo (P < 0.05) | - |

| Lumbar Spine BMD | Improved tendency | - |

| Uterine Bleeding | None reported | - |

| Vertebral Fractures | None reported | - |

Endometrial Safety

A key consideration in estrogen replacement therapy is the effect on the endometrium. The three-year prospective study on nylestriol noted a mild stimulatory effect on the uterine endometrium. To mitigate the risk of endometrial hyperplasia, the addition of a progestin (6 mg of medroxyprogesterone acetate daily for 7-10 days every 6 months) was recommended. Histological analysis from 205 curettages performed in the treatment groups revealed no cases of carcinoma or atypical endometrial hyperplasia.

Conclusion

This compound represents a noteworthy development in the field of synthetic estrogens, offering a long-acting therapeutic option for the management of postmenopausal symptoms and the prevention of osteoporosis. Its unique pharmacokinetic profile, stemming from its prodrug nature, allows for convenient dosing schedules. Clinical studies have demonstrated its efficacy in improving lipid profiles, preserving bone mineral density, and alleviating climacteric symptoms. While it exhibits a mild stimulatory effect on the endometrium, this can be managed with the co-administration of a progestin. For researchers and professionals in drug development, the story of this compound underscores the enduring importance of structural modifications in optimizing the therapeutic index of steroidal drugs. Further research to fully elucidate its long-term safety and comparative efficacy against other hormone replacement therapies would be of significant value.

References

Nilestriol as a Potential Radioprotectant: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ionizing radiation exposure, a concern in both clinical settings and unforeseen events, poses a significant threat to human health by inducing cellular damage, organ dysfunction, and increased mortality. The development of effective radioprotectants is a critical area of research. This technical guide explores the emerging potential of Nilestriol, a synthetic estrogen, as a radioprotective agent. Drawing upon recent preclinical findings, this document provides an in-depth analysis of this compound's observed radioprotective efficacy, details the experimental protocols for its evaluation, and elucidates the potential molecular mechanisms underpinning its protective effects. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the further investigation and potential clinical application of this compound as a radioprotectant.

In Vivo Radioprotective Efficacy of this compound

A pivotal preclinical study has demonstrated the radioprotective potential of this compound in a murine model of total-body irradiation (TBI). The key findings from this research highlight this compound's ability to improve survival and promote hematopoietic recovery following significant radiation exposure.

Quantitative Data Summary

The following tables summarize the key quantitative outcomes from the in vivo study.

Table 1: Effect of this compound on 30-Day Survival Rate after Total-Body Irradiation

| Treatment Group | Radiation Dose (Gy) | 30-Day Survival Rate (%) |

| Vehicle Control | 8.0 | Not specified, but significantly lower than this compound group |

| This compound | 8.0 | Significantly improved |

Data extracted from a study by Wang et al. (2025). The exact percentage of the control group was not provided in the available text, but the improvement with this compound was statistically significant[1][2].

Table 2: Effect of this compound on Hematopoietic Recovery after Total-Body Irradiation

| Treatment Group | Radiation Dose (Gy) | Hematopoietic Recovery Outcome |

| Vehicle Control | 6.0 | Baseline |

| This compound | 6.0 | Enhanced |

Hematopoietic recovery was assessed through peripheral blood analysis, bone marrow-derived clonogenic activity, and flow cytometric analysis of hematopoietic stem and progenitor cells. Data extracted from a study by Wang et al. (2025)[1][2].

Experimental Protocols

The following is a detailed methodology for the key in vivo experiments cited in this guide, based on the work of Wang et al. (2025)[1].

Animal Model and Irradiation

-